Azetidine, 2-methyl-1-(p-tolylsulfonyl)-

描述

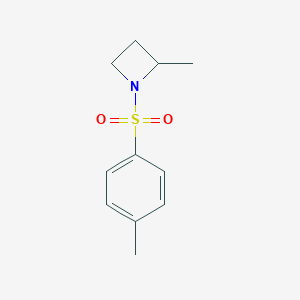

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a heterocyclic organic compound featuring a four-membered ring with nitrogen as one of the ring atoms. This compound is notable for its significant ring strain, which imparts unique reactivity characteristics. The presence of the p-tolylsulfonyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2 + 2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent such as 1,4-dioxane . This reaction yields the azetidine derivative in good yields.

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar cyclization reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs.

化学反应分析

Types of Reactions: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: Nucleophilic substitution reactions can replace the p-tolylsulfonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Azetidine derivatives have shown promise in the development of novel pharmaceuticals. The compound 2-methyl-1-(p-tolylsulfonyl)-azetidine serves as a building block for synthesizing biologically active molecules.

- Antimicrobial and Anticancer Activities : Research has indicated that azetidinones, which can be synthesized from azetidines, exhibit significant antimicrobial and anticancer properties. For instance, compounds derived from azetidinones have been evaluated for their effectiveness against various bacterial strains and cancer cell lines, demonstrating promising results in inhibiting the growth of pathogens like Mycobacterium tuberculosis .

- Thrombin Inhibition : Azetidine derivatives are also structural units in thrombin inhibitors, such as melagatran, which are crucial in anticoagulant therapies. The synthesis of chiral tetrasubstituted azetidines has been reported to enhance the efficacy of these inhibitors through improved stereoselectivity .

Polymer Science

The compound has been explored for its potential in polymer chemistry, particularly through anionic ring-opening polymerization (AROP).

- Polymer Precursor : N-sulfonylazetidines, including 2-methyl-1-(p-tolylsulfonyl)-azetidine, have been utilized to produce poly(N-sulfonylazetidine)s. These polymers are considered precursors to valuable polyimines, which are essential in various industrial applications due to their thermal stability and mechanical properties .

- Copolymers : Research has demonstrated that copolymerization of N-(tolylsulfonyl)azetidines can lead to linear copolymers with narrow dispersities. This approach allows for the optimization of polymer properties while mitigating issues such as insolubility encountered during homopolymerizations .

Synthetic Organic Chemistry

Azetidine compounds play a critical role in synthetic methodologies.

- Asymmetric Synthesis : The use of azetidines in asymmetric synthesis has been highlighted in recent studies. For example, methodologies involving chiral catalysts have been developed to synthesize azetidines with high enantioselectivity. This is particularly important for creating compounds with specific biological activities .

- Regioselective Synthesis : Novel synthetic routes have been established that allow for the regio- and diastereoselective synthesis of azetidines from simpler precursors. These methods enhance the scalability and efficiency of producing complex alkaloid-type structures .

Case Study 1: Antimicrobial Activity

A series of azetidinones were synthesized from 2-methyl-1-(p-tolylsulfonyl)-azetidine and tested against Mycobacterium tuberculosis. The derivatives exhibited minimal inhibitory concentrations (MIC) as low as 3.12 µg/mL, indicating strong potential as antimicrobial agents .

Case Study 2: Polymer Development

In a study on the AROP of N-(tolylsulfonyl)azetidines, researchers successfully produced linear copolymers with favorable properties for industrial applications. The copolymerization process demonstrated enhanced solubility and thermal stability compared to homopolymers derived from individual sulfonylazetidines .

作用机制

The mechanism of action of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- involves its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to biological effects. The p-tolylsulfonyl group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity to targets .

相似化合物的比较

Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.

Piperidine: A six-membered nitrogen-containing ring with even lower ring strain and distinct chemical properties.

Uniqueness: Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is unique due to its four-membered ring structure, which balances ring strain and stability, making it more stable than aziridine but more reactive than pyrrolidine and piperidine. This unique balance allows it to participate in a wide range of chemical reactions and applications .

生物活性

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is a compound of significant interest in medicinal chemistry and materials science due to its unique structural characteristics and biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Azetidine, 2-methyl-1-(p-tolylsulfonyl)- features a four-membered ring containing one nitrogen atom, with a methyl group at the second position and a p-tolylsulfonyl group at the first position. The sulfonyl group enhances the electron density around the nitrogen atom, influencing its reactivity and biological interactions. The compound has a melting point of 119-122 °C and is recognized for its potential applications in organic synthesis and polymerization reactions .

The biological activity of Azetidine, 2-methyl-1-(p-tolylsulfonyl)- is primarily attributed to its ability to function as a nucleophile . The electron-rich nitrogen within the azetidine ring allows it to participate in various chemical reactions, including nucleophilic attacks that can stabilize transition states during these transformations. This property is critical in its application as a building block in drug design and synthesis .

Biological Activity

Research has demonstrated that azetidines exhibit various biological activities, including potential anti-cancer properties. For instance, studies on azetidine amides have shown them to inhibit STAT3, a transcription factor involved in cancer cell proliferation . Specifically, while some analogues of azetidine showed potent inhibition of STAT3 in vitro, they exhibited weak cellular activity against breast cancer cell lines due to poor membrane permeability .

Case Study: Anti-Cancer Activity

In a study evaluating azetidine derivatives for their effects on human breast cancer cells (MDA-MB-231 and MDA-MB-468), it was found that despite their sub-micromolar potency in cell-free assays, these compounds demonstrated limited efficacy at higher concentrations (up to 10 μM) in cellular environments. This discrepancy highlights the challenges associated with drug development from small molecules like azetidines, particularly regarding their bioavailability .

Polymerization Studies

Azetidine derivatives have also been investigated for their potential in polymer chemistry. The anionic ring-opening polymerization (AROP) of N-(tolylsulfonyl)azetidines has been explored to create linear polymers with improved solubility compared to homopolymers . The copolymerization of different azetidine derivatives has shown promise in producing materials with desirable properties for applications in various fields, including biomedicine and materials science.

| Polymerization Conditions | Monomer Ratio | Resulting Polymer | Solubility |

|---|---|---|---|

| AROP | 1:1 (pTsAzet:oTsAzet) | p(pTsAzet-co-oTsAzet) | Soluble in DMF, DMSO |

| AROP | Varying initiator ratios | Controlled molecular weight | Monomodal SEC traces |

属性

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-9-3-5-11(6-4-9)15(13,14)12-8-7-10(12)2/h3-6,10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQQJOLVFQMWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340240 | |

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-47-6 | |

| Record name | Azetidine, 2-methyl-1-(p-tolylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。